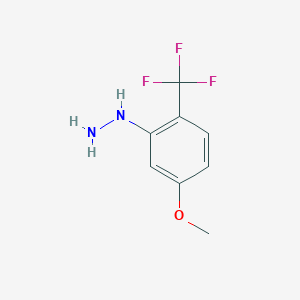
3-Hydrazinyl-4-(trifluoromethyl)anisole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Methoxy-2-(trifluoromethyl)phenyl)hydrazine is an organic compound that belongs to the class of hydrazines It is characterized by the presence of a methoxy group at the 5-position and a trifluoromethyl group at the 2-position on the phenyl ring, along with a hydrazine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxy-2-(trifluoromethyl)phenyl)hydrazine typically involves the reaction of 5-methoxy-2-(trifluoromethyl)benzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone intermediate, which is then reduced to yield the desired hydrazine compound.
Industrial Production Methods
On an industrial scale, the production of (5-Methoxy-2-(trifluoromethyl)phenyl)hydrazine may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Methoxy-2-(trifluoromethyl)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Substituted hydrazines or hydrazides.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (5-Methoxy-2-(trifluoromethyl)phenyl)hydrazine is used as a building block for the synthesis of more complex molecules. It can be employed in the preparation of heterocyclic compounds and as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Biology and Medicine
The compound has potential applications in medicinal chemistry due to its ability to interact with biological targets. It can be used in the development of new drugs with potential therapeutic effects, such as anti-inflammatory, antiviral, and anticancer agents.
Industry
In the agrochemical industry, (5-Methoxy-2-(trifluoromethyl)phenyl)hydrazine can be used as an intermediate in the synthesis of pesticides and herbicides. Its unique chemical properties make it suitable for the development of compounds with enhanced efficacy and selectivity.
Mécanisme D'action
The mechanism of action of (5-Methoxy-2-(trifluoromethyl)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can result in various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)phenylhydrazine: Similar structure but lacks the methoxy group.
4-(Trifluoromethoxy)phenylhydrazine: Similar structure but has a trifluoromethoxy group instead of a trifluoromethyl group.
Uniqueness
(5-Methoxy-2-(trifluoromethyl)phenyl)hydrazine is unique due to the presence of both the methoxy and trifluoromethyl groups on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable intermediate in various synthetic and industrial applications.
Propriétés
Formule moléculaire |
C8H9F3N2O |
|---|---|
Poids moléculaire |
206.16 g/mol |
Nom IUPAC |
[5-methoxy-2-(trifluoromethyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H9F3N2O/c1-14-5-2-3-6(8(9,10)11)7(4-5)13-12/h2-4,13H,12H2,1H3 |
Clé InChI |
HYVAYYRPDBWXGP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C(F)(F)F)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















